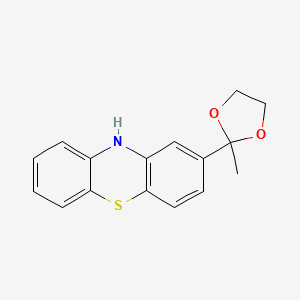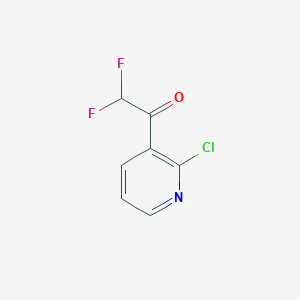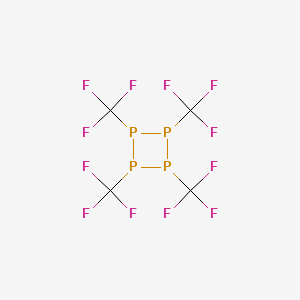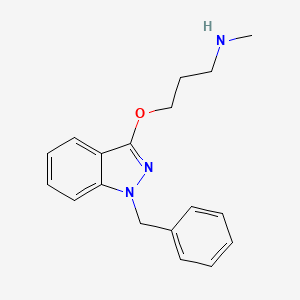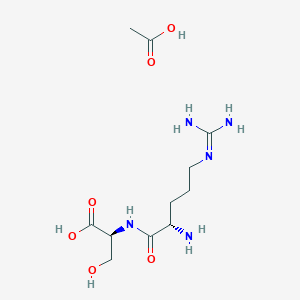
H-Arg-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with an Fmoc group, is attached to a solid resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HATU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
H-Arg-Ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .
科学的研究の応用
H-Arg-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications in wound healing and tissue regeneration due to its role in promoting cell growth and repair.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations
作用機序
The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .
類似化合物との比較
H-Arg-Ser-OH can be compared with other similar dipeptides, such as:
H-Gly-Arg-OH: This compound contains glycine instead of serine and has different biochemical properties.
H-Arg-Gly-OH: This dipeptide has glycine at the C-terminus instead of serine, affecting its reactivity and interactions.
H-Arg-Ala-OH: This compound contains alanine instead of serine, leading to variations in its chemical behavior
This compound is unique due to the presence of both arginine and serine residues, which confer specific properties and reactivity patterns that are distinct from other dipeptides.
特性
分子式 |
C11H23N5O6 |
|---|---|
分子量 |
321.33 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChIキー |
PQZNYIQAAJXFFX-GEMLJDPKSA-N |
異性体SMILES |
CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
正規SMILES |
CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



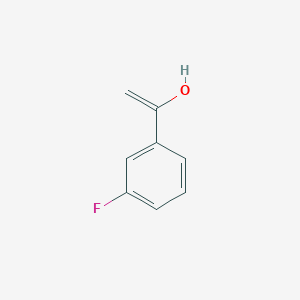


![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
